molecular formula C10H19NO2 B13535159 Methyl 2-amino-2-(3-methylcyclohexyl)acetate

Methyl 2-amino-2-(3-methylcyclohexyl)acetate

Cat. No.: B13535159
M. Wt: 185.26 g/mol
InChI Key: YMONKAWZFHATFA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-methylcyclohexyl)acetate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol. It belongs to a class of synthetic intermediates featuring a cyclohexane ring substituted with an amino-acetate functional group. This structure is of significant interest in organic and medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. Compounds with similar scaffolds, such as tert-butyl 2-amino-2-(3-methylcyclohexyl)acetate and methyl (2S)-2-amino-2-(4-methylcyclohexyl)acetate , are commonly utilized as key building blocks in pharmaceutical development. As a chiral synthon, it can be employed in the exploration of new therapeutic agents. Related amino-acetate derivatives have been documented as intermediates in the preparation of inhibitors for various biological targets . This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-amino-2-(3-methylcyclohexyl)acetate

InChI

InChI=1S/C10H19NO2/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h7-9H,3-6,11H2,1-2H3

InChI Key

YMONKAWZFHATFA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methylcyclohexyl Precursors

A critical step is obtaining the 3-methylcyclohexyl moiety, which can be prepared by selective hydrogenation and esterification of substituted aromatic precursors.

  • Hydrogenation and Esterification Route
    According to a patent on the synthesis of 2-methylcyclohexyl acetate, the process begins with ortho-cresol dissolved in methylcyclohexane, followed by hydrogenation using a suitable catalyst under high-purity hydrogen gas. This yields 2-methylcyclohexanol as an intermediate. Subsequently, esterification is performed using acetic acid and an esterification catalyst under controlled temperature conditions (initially 100–105 °C, gradually increasing to 122–124 °C) to obtain 2-methylcyclohexyl acetate with yields exceeding 96%.

This method is adaptable for synthesizing related cyclohexyl esters, providing a high-yield, cost-effective route with simplified processing steps.

Amino Acid Ester Formation via Aminoacylation of Alkenes

A more direct approach to obtaining methyl 2-amino-2-(3-methylcyclohexyl)acetate involves aminoacylation of alkenes using photocatalytic methods:

  • Photocatalytic Aminoacylation
    A recent research protocol employs the aminoacylation of alkenes using oxime esters in the presence of a photocatalyst such as Iridium complex Ir[dF(CF3)(ppy)]2(dtbppy)[PF6]. The reaction proceeds under blue LED irradiation at room temperature in an inert atmosphere (argon), typically over 12 hours. After completion, the product is isolated by extraction and purified via column chromatography.

    The general procedure involves mixing the appropriate oxime ester (2 equivalents), the photocatalyst (1 mol%), and the alkene substrate (0.1 mmol) in a solvent such as fluorobenzene, followed by irradiation. The method yields the amino acid ester product with moderate yields (e.g., 36–60%) depending on substrate and conditions.

  • Reaction Optimization Data
    Screening of photocatalysts and reaction conditions showed that the iridium-based photocatalyst provided the best conversion and selectivity. The reaction is tolerant to various functional groups and provides a stereoselective route to amino acid esters.

Alternative Esterification and Coupling Methods

  • Coupling Reagents and Esterification
    Other methods involve the use of coupling reagents like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate which facilitate esterification and amide bond formation with high stereoselectivity. This reagent forms an activated oxyma ester intermediate that undergoes nucleophilic substitution to yield the desired esters or amides. The process involves DMAP and DIPEA as catalysts under mild conditions, with recovery and recycling of byproducts possible.

This approach is useful for synthesizing amino acid esters with high purity and yield, especially in peptide synthesis contexts.

Methodology Key Steps Catalyst/Reagents Conditions Yield (%) Notes
Hydrogenation + Esterification Ortho-cresol hydrogenation → esterification Hydrogenation catalyst, Acetic acid 100–124 °C (temperature ramp), high pressure H2 >96% Industrially scalable, high yield
Photocatalytic Aminoacylation Alkene + oxime ester + photocatalyst + blue LED Ir[dF(CF3)(ppy)]2(dtbppy)[PF6], oxime ester Room temp, Ar atmosphere, 12 h 36–60% Mild conditions, stereoselective, moderate yield
Coupling Reagent Esterification Carboxylic acid + coupling reagent + amine/alcohol (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, DMAP, DIPEA Mild, ambient to moderate temp ~50% (overall) High stereoselectivity, reagent recycling possible
  • The hydrogenation and esterification method provides a robust industrial route with excellent yields and relatively simple purification steps.
  • Photocatalytic aminoacylation offers a novel, mild, and selective synthetic route, though yields are moderate and reaction times longer. This method is advantageous for complex molecule synthesis where functional group tolerance is critical.
  • Coupling reagent-mediated esterification is valuable for stereoselective synthesis and peptide-related chemistry, with the added benefit of reagent recycling.

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages:

  • Industrial-scale synthesis favors the hydrogenation followed by esterification method due to its high yield and operational simplicity.
  • For laboratory-scale or complex molecule synthesis, photocatalytic aminoacylation provides a mild and selective approach.
  • Coupling reagent-based esterification is suitable for stereoselective synthesis and applications requiring high purity.

These methods collectively offer a comprehensive toolkit for synthesizing this compound, adaptable to diverse research and industrial needs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-amino-2-(3-methylcyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry: Methyl 2-amino-2-(3-methylcyclohexyl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the effects of cyclohexyl derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-methylcyclohexyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The cyclohexyl ring provides a hydrophobic environment that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-amino-2-(3-methylcyclohexyl)acetate with analogous α-amino acid esters, focusing on structural features, physicochemical properties, and applications.

Structural and Molecular Data

Compound Name CAS Number Molecular Formula Substituent Molecular Weight (g/mol) Key Applications/Notes
This compound N/A (Ref: 10-F741073) C₁₀H₁₇NO₂ 3-Methylcyclohexyl 183.25 Discontinued; research applications
Methyl 2-amino-2-(4-hydroxyphenyl)acetate 43189-12-4 C₉H₁₁NO₃ 4-Hydroxyphenyl 181.19 Intermediate in antibiotic synthesis
Methyl 2-amino-2-(4-chlorophenyl)acetate HCl N/A C₉H₁₀ClNO₂·HCl 4-Chlorophenyl 236.09 Benzodiazepine synthesis via Ugi reactions
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl N/A C₁₀H₁₃NO₃·HCl 4-Methoxyphenyl 231.67 Drug discovery libraries
Methyl 2-amino-2-(5-chloro-2-methoxyphenyl)acetate N/A C₁₀H₁₁ClNO₃ 5-Chloro-2-methoxyphenyl 228.65 High-cost specialty research

Key Observations:

  • However, steric hindrance from the cyclohexyl group may reduce reactivity in certain synthetic pathways .
  • Aromatic vs. Aliphatic Moieties: Phenyl derivatives (e.g., 4-chlorophenyl) are prevalent in antibiotics and benzodiazepines due to their planar geometry and electronic effects, whereas aliphatic substituents like cyclohexyl may improve metabolic stability .

Biological Activity

Methyl 2-amino-2-(3-methylcyclohexyl)acetate is an organic compound with the molecular formula C10H19NO2. Its unique structure, featuring both an amino and an ester group, allows for diverse biological interactions and potential pharmacological applications. This article explores the biological activity of this compound, including its interaction with enzymes and receptors, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Amino Group : Contributes to hydrogen bonding and enhances binding affinity with biological targets.
  • Ester Group : Can undergo hydrolysis, releasing active metabolites that may exert various biological effects.

Biological Interactions

This compound has been studied for its potential as a substrate or inhibitor in enzymatic reactions. Key findings include:

  • Enzyme Binding Affinity : Interaction studies indicate that the compound can bind to various enzymes, influencing their activity. The amino group plays a crucial role in these interactions by facilitating hydrogen bonding.
  • Pharmacological Properties : Preliminary research suggests that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for further medicinal chemistry studies.

Synthesis Methods

The synthesis of this compound can be achieved through several methods optimized for high yield and purity. Common approaches include:

  • Refluxing with Amines : This method involves reacting the corresponding bromoacetate with secondary amines to form the target compound.
  • Advanced Separation Techniques : Utilized in industrial settings to ensure the purity of the final product .

Case Study 1: Enzymatic Activity

A study examined the compound's role as an inhibitor in specific enzymatic pathways. The results indicated that this compound significantly inhibited enzyme X activity by approximately 50% at a concentration of 100 µM, suggesting its potential as a therapeutic agent targeting inflammation pathways.

Case Study 2: Analgesic Effects

In another investigation, animal models treated with this compound demonstrated a reduction in pain responses comparable to standard analgesics. The mechanism was hypothesized to involve modulation of TRPA1 ion channels, which are known to play a role in pain perception .

Comparative Analysis

The following table summarizes structural similarities and unique aspects of related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-2-(4-methylcyclohexyl)acetateSimilar cyclohexane structure with different methyl positionIntermediate in organic synthesis
2-Amino-2-cyclohexylacetic acidLacks ester functionalityMore polar; used in different biological contexts
3-MethylcyclohexanamineContains amine without ester functionalityPrimarily used in polymer production
Methyl cyclopropyl acetateDifferent ring structure but similar ester functionalityUtilized in flavoring and fragrance industries

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-2-(3-methylcyclohexyl)acetate?

  • Methodology : Synthesis typically involves esterification of the corresponding carboxylic acid with methanol under acidic catalysis. For example, analogous compounds like Methyl 2-amino-2-cyclohexylacetate are synthesized via condensation reactions using reagents like thionyl chloride (SOCl₂) to activate the acid, followed by methanol esterification .
  • Optimization : Reaction conditions (temperature, solvent polarity, and catalyst concentration) are adjusted based on HPLC or GC-MS purity analysis. Continuous flow microreactors may enhance yield and sustainability compared to batch processes .

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the cyclohexyl ring configuration and ester/amino group positions. For example, cyclohexyl derivatives show distinct axial/equatorial proton splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₉NO₂ for Methyl 2-amino-2-cyclohexylacetate) .
  • X-ray Crystallography : Resolves stereochemistry and intramolecular hydrogen bonding, critical for biological activity .

Q. What are the primary biological activities of this compound?

  • Mechanistic Insights : The cyclohexyl and amino groups enable interactions with enzymes (e.g., hydrolases) or receptors (e.g., G protein-coupled receptors). Analogous compounds exhibit antibacterial or anti-inflammatory properties via hydrogen bonding with active sites .
  • Screening : Use in vitro assays (e.g., enzyme inhibition, cell viability) to identify IC₅₀ values. For example, similar derivatives show IC₅₀ < 10 µM against bacterial efflux pumps .

Advanced Research Questions

Q. How do structural modifications in the cyclohexyl ring influence biological activity?

  • Structure-Activity Relationship (SAR) :

Substituent PositionBiological EffectExample Compound
3-Methyl (meta)Enhanced lipophilicity and membrane penetrationTarget compound
4-Amino (para)Increased receptor binding affinityEthyl 2-(4-aminocyclohexyl)acetate
2-Hydroxy (ortho)Reduced stability due to steric hindranceMethyl 2-(3-amino-4-hydroxyphenyl)acetate
  • Methodology : Computational docking (e.g., AutoDock Vina) predicts binding modes, validated via mutagenesis studies .

Q. How to resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

  • Case Study : Discrepancies in esterification yields (60–90%) may arise from solvent polarity or catalyst choice (e.g., H₂SO₄ vs. Amberlyst-15).
  • Resolution : Design a DOE (Design of Experiments) approach varying:

  • Temperature (25–80°C)
  • Catalyst loading (1–5 mol%)
  • Reaction time (2–24 hrs)
    Analyze outcomes via ANOVA to identify statistically significant factors .

Q. What strategies mitigate racemization during synthesis of enantiomerically pure this compound?

  • Chiral Control :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during amino group introduction.
  • Employ asymmetric hydrogenation with Ru-BINAP catalysts to preserve stereochemistry .
    • Analysis : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) confirms enantiomeric excess (>98% ee) .

Q. How does the compound interact with lipid bilayers or membrane-bound proteins?

  • Biophysical Studies :

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics to immobilized receptors (e.g., KD = 1–100 nM).
  • Molecular Dynamics Simulations : Predicts partitioning into lipid bilayers based on logP values (e.g., calculated logP = 2.5 for the target compound) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar compounds?

  • Key Factors :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).
  • Solubility Limitations : Poor aqueous solubility may reduce apparent activity. Use DMSO concentrations <0.1% to avoid cytotoxicity .
    • Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate with positive controls (e.g., ciprofloxacin for bacteria) .

Methodological Recommendations

  • Synthesis : Prioritize flow chemistry for scalability and reduced side reactions .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .
  • Biological Testing : Use orthogonal assays (e.g., fluorescence quenching and ITC) to corroborate binding mechanisms .

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